molecular formula C10H19FN2O4S B13469438 Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate

Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate

Cat. No.: B13469438
M. Wt: 282.33 g/mol
InChI Key: VCCMGGJGJIORJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a piperidine ring substituted with a fluorosulfonyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyl group. This is followed by the protection of the amine group with tert-butyl carbamate using standard carbamate formation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong bonds with nucleophilic sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
  • tert-Butyl N-{1-[(4-fluorobenzene)sulfonyl]piperidin-4-yl}carbamate
  • tert-Butyl carbamate

Uniqueness

tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate is unique due to the presence of both a fluorosulfonyl group and a tert-butyl carbamate moiety. This combination of functional groups provides distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C10H19FN2O4S

Molecular Weight

282.33 g/mol

IUPAC Name

tert-butyl N-(1-fluorosulfonylpiperidin-4-yl)carbamate

InChI

InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)

InChI Key

VCCMGGJGJIORJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.